Ethyl 3-bromo-2-methoxy-6-methylbenzoate
Description
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 3-bromo-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-4-15-11(13)9-7(2)5-6-8(12)10(9)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
MUNXYGWOTVETSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Substituted Benzoate Esters
Key Findings:
Substituent Effects on Physical Properties: Bromine: Increases molecular weight and hydrophobicity. For example, Ethyl 6-bromo-2-chloro-3-methylbenzoate (277.55 g/mol) is heavier than non-brominated analogs like Ethyl 2-methoxybenzoate (180.20 g/mol) . Methoxy vs. Chloro: Methoxy groups (e.g., in this compound) enhance solubility in polar solvents compared to chloro substituents (e.g., Ethyl 6-bromo-2-chloro-3-methylbenzoate) .
Biological and Synthetic Relevance :
- Brominated esters are often intermediates in pharmaceuticals. Ethyl 6-bromo-2-chloro-3-methylbenzoate’s hazard profile suggests handling precautions for irritancy .
- Ethyl 2-methoxybenzoate’s GRAS status contrasts with brominated analogs, highlighting substituent-dependent safety .
Structural Complexity and Applications: Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate’s extended ester chain and formyl group may confer unique reactivity in organic synthesis or bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-methoxy-6-methylbenzoate, and how can reaction conditions be tailored to improve yield?
- Methodology : Begin with esterification of 3-bromo-2-methoxy-6-methylbenzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC. For bromination steps, consider using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under reflux. Optimize stoichiometry and temperature (70–90°C) to minimize side products like di-brominated derivatives. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Validation : Compare NMR (¹H/¹³C) and FT-IR spectra with literature data to confirm functional groups. Use mass spectrometry (EI-MS) to verify molecular weight .
**How can crystallographic data resolve ambiguities in the molecular structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
